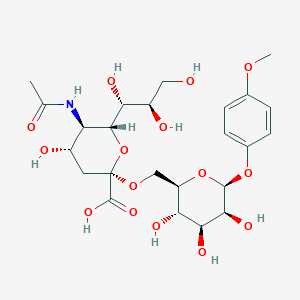![molecular formula C16H15F10NO4 B6313633 N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% CAS No. 1301739-21-8](/img/structure/B6313633.png)
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% (NBE) is a widely used chemical compound in the scientific research community. It is a versatile compound that can be used for a variety of applications due to its unique properties. NBE has been used in a variety of scientific research projects, ranging from biochemical studies to physiological studies.
Scientific Research Applications
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has been used in a variety of scientific research applications. It has been used in biochemical studies, such as enzyme inhibition, protein-protein interactions, and protein-ligand binding. N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has also been used in physiological studies, such as cell-cell signaling, drug delivery, and drug metabolism. N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has also been used in studies of cell membrane structure and function.
Mechanism of Action
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% works by binding to specific receptors in the cell membrane, which alters the cell's behavior. This binding is reversible, meaning that the compound can be removed from the cell membrane and the cell will return to its normal state. N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% also binds to proteins, which can alter the protein's structure and function.
Biochemical and Physiological Effects
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit enzymes, alter protein-protein interactions, and bind to receptors in the cell membrane. It has also been shown to alter cell-cell signaling and drug metabolism. N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has also been shown to alter the structure and function of proteins.
Advantages and Limitations for Lab Experiments
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has several advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of applications due to its unique properties. It is also easy to synthesize and can be stored for long periods of time without degrading. However, N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% has some limitations when used in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research involving N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%. One potential direction is to further investigate its effects on cell-cell signaling and drug metabolism. Another potential direction is to explore the potential of using N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% as a drug delivery system. Additionally, further research could be done to investigate the potential of using N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% as a therapeutic agent. Finally, more research could be done to investigate the potential of using N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% in the development of new drugs.
Synthesis Methods
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97% is synthesized through a two-step process. First, a carbobenzyloxyamine (CBZ-NH2) is synthesized by reacting a secondary amine with an aryl halide. The reaction is catalyzed by a base, such as triethylamine or potassium carbonate. The second step involves the reaction of the CBZ-NH2 with 2-pentafluoroethoxyethyl chloride (PFEEC). This reaction is also catalyzed by a base, such as triethylamine. The resulting product is N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%.
properties
IUPAC Name |
benzyl N,N-bis[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F10NO4/c17-13(18,19)15(23,24)30-8-6-27(7-9-31-16(25,26)14(20,21)22)12(28)29-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYRPXUIVUUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCOC(C(F)(F)F)(F)F)CCOC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F10NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



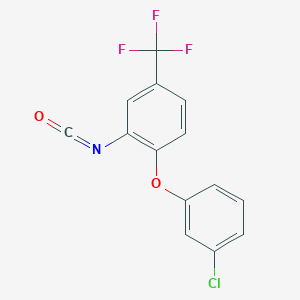
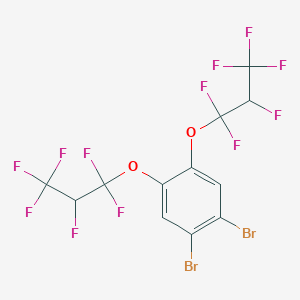

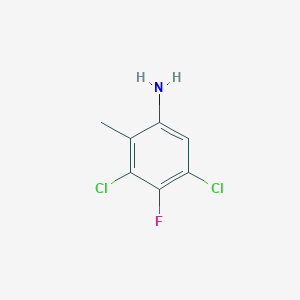
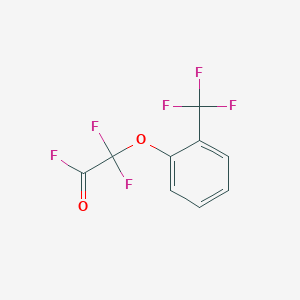

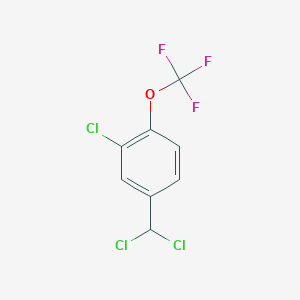

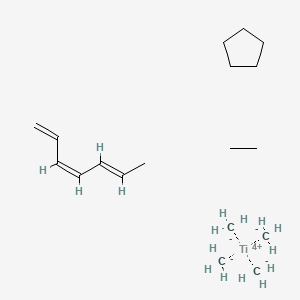
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)

